molecular formula C14H27NO5S B1445765 Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester CAS No. 917342-28-0

Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester

Cat. No.: B1445765
CAS No.: 917342-28-0
M. Wt: 321.44 g/mol
InChI Key: VJAZODDQBCCEBS-UHFFFAOYSA-N
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Description

Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a methanesulfonic acid group and a trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester typically involves the reaction of methanesulfonic acid with trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester may involve large-scale esterification processes. These processes are designed to maximize efficiency and minimize costs. Industrial production methods may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functional groups.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The compound’s effects are mediated by its ability to modify the chemical environment and influence the behavior of other molecules.

Comparison with Similar Compounds

Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    Methanesulfonic acid esters: These compounds share the methanesulfonic acid group but differ in the ester moiety.

    Cyclohexyl esters: These compounds contain a cyclohexyl group but may have different functional groups attached.

    tert-Butoxycarbonylamino derivatives: These compounds feature the tert-butoxycarbonylamino group but vary in their overall structure.

The uniqueness of methanesulfonic acid trans-2-(4-tert-butoxycarbonylamino-cyclohexyl)-ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-12-7-5-11(6-8-12)9-10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAZODDQBCCEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Carbamic acid, N-[trans-4-[2-[(methylsulfonyl)oxy]ethyl]cyclohexyl]-, 1,1-dimethylethyl ester

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